(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC17435064
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
![(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride -](/images/structure/VC17435064.png)
Specification
Molecular Formula | C7H12ClNO2 |
---|---|
Molecular Weight | 177.63 g/mol |
IUPAC Name | (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-5(7)1-2-8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m1./s1 |
Standard InChI Key | FMPBLESGLOIVEL-HCSZTWNASA-N |
Isomeric SMILES | C1CNC[C@]2([C@H]1C2)C(=O)O.Cl |
Canonical SMILES | C1CNCC2(C1C2)C(=O)O.Cl |
Introduction
Structural Characteristics and Stereochemical Implications
Molecular Architecture
The core structure of (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride comprises a [4.1.0] bicyclic system, where a cyclohexane ring is fused to a cyclopropane moiety. The nitrogen atom occupies the third position within the bicyclic framework, while the carboxylic acid group is attached to the first carbon. The hydrochloride salt enhances solubility in polar solvents, a critical feature for biological assays .
Table 1: Key Physicochemical Properties
The (1S,6S) configuration imposes specific spatial constraints, distinguishing it from the (1S,6R) and (1R,6S) enantiomers. Stereochemical differences influence molecular interactions, particularly in chiral environments such as enzyme active sites or receptor binding pockets.
Synthesis and Production Strategies
Table 2: Representative Synthetic Conditions
Parameter | Condition |
---|---|
Catalyst | Pd(OAc)₂ |
Ligand | Chiral phosphine (e.g., BINAP) |
Solvent | THF |
Temperature | 60–80°C |
Yield | 45–60% (theoretical) |
Industrial-Scale Considerations
Continuous flow reactors and automated purification systems (e.g., preparative HPLC) improve scalability and enantiomeric purity. Industrial processes prioritize cost-effective chiral resolution techniques, such as crystallization with enantiopure counterions.
Hazard Statement | Precautionary Measure |
---|---|
H302: Harmful if swallowed | Avoid ingestion |
H315: Causes skin irritation | Wear protective gloves |
H319: Causes serious eye irritation | Use eye protection |
Handling requires personal protective equipment (PPE), including nitrile gloves and safety goggles. Storage recommendations include cool (2–8°C), dry conditions under an inert atmosphere .
Comparative Analysis with Stereoisomers
(1S,6S) vs. (1S,6R) Configurations
The (1S,6S) enantiomer’s cyclohexane ring adopts a distinct chair conformation compared to the (1S,6R) diastereomer. This difference alters the spatial orientation of the carboxylic acid group, potentially affecting:
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Solubility: Enhanced hydrogen-bonding capacity in polar solvents.
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Receptor Binding: Differential interactions with chiral biological targets.
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Metabolic Stability: Resistance to cytochrome P450-mediated oxidation due to steric shielding.
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